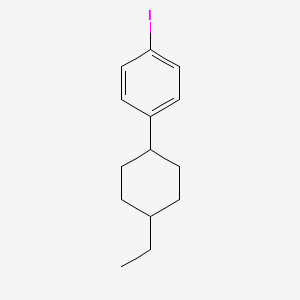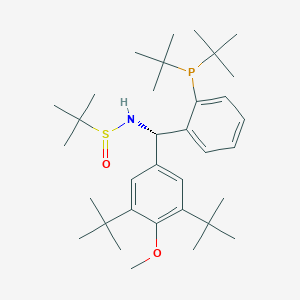![molecular formula C16H15NO B12094509 2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)
2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan is a compound that features a pyrrolidine ring attached to a dibenzofuran structure. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility in medicinal chemistry . The dibenzofuran moiety is a fused aromatic system that contributes to the compound’s stability and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan typically involves the construction of the pyrrolidine ring followed by its attachment to the dibenzofuran core. One common method is the cyclization of a suitable precursor containing the necessary functional groups . The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its stereochemistry and electronic properties . The dibenzofuran moiety contributes to the compound’s stability and ability to participate in π-π interactions .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for more complex derivatives.
Dibenzofuran: A fused aromatic system that forms the core structure of the compound.
Pyrrolizines: Compounds containing a fused pyrrolidine and benzene ring, similar in structure and reactivity.
Uniqueness
2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan is unique due to the combination of the pyrrolidine ring and dibenzofuran moiety, which imparts distinct electronic and steric properties. This combination allows for specific interactions with biological targets and makes the compound valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C16H15NO |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
2-dibenzofuran-2-ylpyrrolidine |
InChI |
InChI=1S/C16H15NO/c1-2-6-15-12(4-1)13-10-11(7-8-16(13)18-15)14-5-3-9-17-14/h1-2,4,6-8,10,14,17H,3,5,9H2 |
Clave InChI |
XUJGIGXSPWEQCC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)





![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)
![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)


